molecular formula C12H10ClNO2 B6367887 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111116-18-7

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367887
M. Wt: 235.66 g/mol
InChI Key: QDIZXRJSIOKRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (5-CMPH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 221.6 g/mol and an empirical formula of C10H9ClNO2. 5-CMPH has a melting point of 161-162°C and is soluble in water and ethanol. 5-CMPH is used in a variety of scientific studies, including as a fluorescent probe, a potential drug candidate, and a substrate for enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 4-chloro-2-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
4-chloro-2-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: 4-chloro-2-methoxyaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to yield the final product, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide and other reactive oxygen species. 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has also been studied as a potential drug candidate, with studies showing its potential to inhibit the growth of cancer cells. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a substrate for enzymes, such as cytochrome P450, which are involved in drug metabolism.

Mechanism Of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is able to bind to proteins and modify their function. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to inhibition of drug metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, studies have shown that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can inhibit the growth of cancer cells, suggesting that it may have anti-tumor effects. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to inhibition of drug metabolism.

Advantages And Limitations For Lab Experiments

The use of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is soluble in both water and ethanol, making it easy to work with. However, there are some limitations to the use of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. The compound is not very stable, and can decompose in the presence of light or heat. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is toxic and should be handled with care.

Future Directions

The potential applications of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to fully understand the biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. In addition, studies are needed to investigate the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% as a drug candidate. Finally, research is needed to explore the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-6-9(13)3-4-10(11)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIZXRJSIOKRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683004
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111116-18-7
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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